Lipophilicity Advantage: 2,4-Dimethylbenzyl vs. Unsubstituted Benzyl Pyrazole-4-carboxylic Acid
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid exhibits a calculated LogP of ~2.8, compared to ~2.0 for the unsubstituted 1-benzyl-1H-pyrazole-4-carboxylic acid, representing a 0.8 log-unit increase in lipophilicity [1]. This difference is attributable to the two methyl groups on the phenyl ring. Higher LogP correlates with improved passive membrane diffusion, which is critical for intracellular target engagement in cell-based phenotypic screens. The 2,4-dimethyl substitution achieves this without introducing halogen atoms that might increase non-specific protein binding or toxicity liabilities.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.8 (ALOGPS 2.1 prediction) |
| Comparator Or Baseline | 1-Benzyl-1H-pyrazole-4-carboxylic acid, LogP ≈ 2.0 (ALOGPS 2.1 prediction) |
| Quantified Difference | ΔLogP = +0.8 |
| Conditions | In silico prediction using ALOGPS 2.1 consensus model; experimental logP not determined |
Why This Matters
A 0.8 log-unit increase in LogP can translate to a ~6-fold increase in membrane partitioning, significantly affecting intracellular exposure in cellular assays and influencing hit-to-lead selection decisions.
- [1] SwissADME / ALOGPS 2.1 consensus LogP predictions. Swiss Institute of Bioinformatics, 2024. View Source
